Cas no 832142-14-0 (Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-)

Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- structure
832142-14-0 structure
Product Name:Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-
CAS番号:832142-14-0
MF:C6H10O5S
メガワット:194.205601215363
MDL:MFCD20645455
CID:675883
PubChem ID:11816387
Update Time:2025-10-30

Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- 化学的及び物理的性質

名前と識別子

    • Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-
    • 2-(1-(Methylsulfonyloxy)cyclopropyl)acetic acid
    • 2-(1-methylsulfonyloxycyclopropyl)acetic acid
    • 2-(1-((Methylsulfonyl)oxy)cyclopropyl)acetic acid
    • 1-[(Methylsulfonyl)oxy]cyclopropaneacetic acid (ACI)
    • 2-(1′-Mesyloxycyclopropyl)acetic acid
    • 2-[1-(Methanesulfonyloxy)cyclopropyl]acetic acid
    • C6H10O5S
    • JBTKTZMLGKJGPH-UHFFFAOYSA-N
    • CS-0181573
    • 2-(1-((Methylsulfonyl)oxy)cyclopropyl)aceticacid
    • SCHEMBL3016422
    • MFCD20645455
    • BS-17708
    • 832142-14-0
    • DTXSID30473501
    • AKOS030592495
    • [1-(METHANESULFONYLOXY)CYCLOPROPYL]ACETIC ACID
    • C76660
    • MDL: MFCD20645455
    • インチ: 1S/C6H10O5S/c1-12(9,10)11-6(2-3-6)4-5(7)8/h2-4H2,1H3,(H,7,8)
    • InChIKey: JBTKTZMLGKJGPH-UHFFFAOYSA-N
    • ほほえんだ: O=C(CC1(CC1)OS(C)(=O)=O)O

計算された属性

  • せいみつぶんしりょう: 194.02489459g/mol
  • どういたいしつりょう: 194.02489459g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 282
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.5
  • トポロジー分子極性表面積: 89Ų

Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- セキュリティ情報

Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KX890-250mg
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-
832142-14-0 97%
250mg
4038CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KX890-100mg
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-
832142-14-0 97%
100mg
1887CNY 2021-05-07
Chemenu
CM255214-1g
2-(1-((Methylsulfonyl)oxy)cyclopropyl)acetic acid
832142-14-0 95+%
1g
$842 2021-08-04
Ambeed
A140040-100mg
2-(1-((Methylsulfonyl)oxy)cyclopropyl)acetic acid
832142-14-0 97%
100mg
$39.0 2025-04-16
Ambeed
A140040-250mg
2-(1-((Methylsulfonyl)oxy)cyclopropyl)acetic acid
832142-14-0 97%
250mg
$76.0 2025-04-16
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
MY1218-1g
2-(1-(methylsulfonyloxy)cyclopropyl)acetic acid
832142-14-0 95%
1g
$812 2023-09-07
Chemenu
CM255214-1g
2-(1-((Methylsulfonyl)oxy)cyclopropyl)acetic acid
832142-14-0 95+%
1g
$842 2023-02-17
abcr
AB528808-250 mg
2-(1-((Methylsulfonyl)oxy)cyclopropyl)acetic acid; .
832142-14-0
250MG
€324.80 2023-04-17
abcr
AB528808-1 g
2-(1-((Methylsulfonyl)oxy)cyclopropyl)acetic acid; .
832142-14-0
1g
€782.20 2023-02-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M75690-100mg
2-(1-((Methylsulfonyl)oxy)cyclopropyl)acetic acid
832142-14-0 97%
100mg
¥230.0 2024-07-19

Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Periodic acid (H5IO6) ,  Ruthenium oxide (RuO2), monohydrate Solvents: Acetonitrile ,  Water
リファレンス
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

合成方法 2

はんのうじょうけん
1.1 Reagents: Periodic acid (H5IO6) Catalysts: Ruthenium dioxide Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  rt; 22 h, 40 °C
リファレンス
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

合成方法 3

はんのうじょうけん
1.1 Reagents: Water ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran
リファレンス
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

合成方法 4

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane
2.1 Reagents: Periodic acid (H5IO6) ,  Ruthenium oxide (RuO2), monohydrate Solvents: Acetonitrile ,  Water
リファレンス
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

合成方法 5

はんのうじょうけん
1.1 Solvents: Diethyl ether
2.1 Reagents: Pyridine ,  Water Solvents: Dichloromethane
2.2 Solvents: Tetrahydrofuran
リファレンス
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

合成方法 6

はんのうじょうけん
1.1 Catalysts: Titanium isopropoxide Solvents: Tetrahydrofuran ;  0 °C
1.2 Solvents: Diethyl ether ;  20 min, 0 °C; 40 min, 0 °C
1.3 Reagents: Sulfuric acid ,  Water Solvents: Water ;  0 °C
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  30 min, 0 °C; 18 h, 0 °C → rt
3.1 Reagents: Periodic acid (H5IO6) Catalysts: Ruthenium dioxide Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  rt; 22 h, 40 °C
リファレンス
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

合成方法 7

はんのうじょうけん
1.1 Reagents: Cuprous chloride ,  Oxygen Catalysts: Palladium chloride Solvents: 1,2-Dimethoxyethane
2.1 Solvents: Diethyl ether
3.1 Reagents: Pyridine ,  Water Solvents: Dichloromethane
3.2 Solvents: Tetrahydrofuran
リファレンス
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

合成方法 8

はんのうじょうけん
1.1 Reagents: Pyridine ,  Water Solvents: Dichloromethane
1.2 Solvents: Tetrahydrofuran
リファレンス
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

合成方法 9

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  4 h, 0 °C
1.2 Reagents: Water
2.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: tert-Butyl methyl ether ,  Water ;  0 °C; 16 h, rt
リファレンス
Fulvene Synthesis by Rhodium(I)-Catalyzed [2+2+1] Cycloaddition: Synthesis and Catalytic Activity of Tunable Cyclopentadienyl Rhodium(III) Complexes with Pendant Amides
Yoshizaki, Soichi; et al, Angewandte Chemie, 2017, 56(13), 3590-3593

合成方法 10

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt
1.2 30 min, rt; 18 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 30 min, 0 °C
1.4 Reagents: Hydrogen peroxide Solvents: Water ;  20 °C; 8 h, 60 °C
リファレンス
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

合成方法 11

はんのうじょうけん
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt
1.2 30 min, rt; 4 h, 20 °C
1.3 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran ,  Water ;  0 °C; 8 h, 20 °C
リファレンス
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

合成方法 12

はんのうじょうけん
1.1 Reagents: Titanium isopropoxide Solvents: Diethyl ether ,  Tetrahydrofuran ;  6 h, 0 °C; 2 h, rt
1.2 Reagents: Water ;  0 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  4 h, 0 °C
1.4 Reagents: Water
1.5 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: tert-Butyl methyl ether ,  Water ;  0 °C; 16 h, rt
リファレンス
Fulvene Synthesis by Rhodium(I)-Catalyzed [2+2+1] Cycloaddition: Synthesis and Catalytic Activity of Tunable Cyclopentadienyl Rhodium(III) Complexes with Pendant Amides
Yoshizaki, Soichi; et al, Angewandte Chemie, 2017, 56(13), 3590-3593

合成方法 13

はんのうじょうけん
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: tert-Butyl methyl ether ,  Water ;  0 °C; 16 h, rt
リファレンス
Fulvene Synthesis by Rhodium(I)-Catalyzed [2+2+1] Cycloaddition: Synthesis and Catalytic Activity of Tunable Cyclopentadienyl Rhodium(III) Complexes with Pendant Amides
Yoshizaki, Soichi; et al, Angewandte Chemie, 2017, 56(13), 3590-3593

合成方法 14

はんのうじょうけん
1.1 Catalysts: Titanium isopropoxide Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C
1.2 Solvents: Diethyl ether ;  60 min, 0 °C; 18 h, 20 °C
1.3 Reagents: Water Solvents: Diethyl ether ;  0 °C
2.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt
2.2 30 min, rt; 4 h, 20 °C
2.3 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran ,  Water ;  0 °C; 8 h, 20 °C
リファレンス
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

合成方法 15

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  30 min, 0 °C; 18 h, 0 °C → rt
2.1 Reagents: Periodic acid (H5IO6) Catalysts: Ruthenium dioxide Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  rt; 22 h, 40 °C
リファレンス
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

合成方法 16

はんのうじょうけん
1.1 Catalysts: Titanium isopropoxide Solvents: Diethyl ether ;  0 °C
1.2 Solvents: Diethyl ether ;  0 °C; 18 h, 25 °C
1.3 Reagents: Water
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt
2.2 30 min, rt; 18 h, 20 °C
2.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 30 min, 0 °C
2.4 Reagents: Hydrogen peroxide Solvents: Water ;  20 °C; 8 h, 60 °C
リファレンス
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

合成方法 17

はんのうじょうけん
1.1 Reagents: Titanium isopropoxide Solvents: Diethyl ether ,  Tetrahydrofuran ;  6 h, 0 °C; 2 h, rt
1.2 Reagents: Water ;  0 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  4 h, 0 °C
2.2 Reagents: Water
3.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: tert-Butyl methyl ether ,  Water ;  0 °C; 16 h, rt
リファレンス
Fulvene Synthesis by Rhodium(I)-Catalyzed [2+2+1] Cycloaddition: Synthesis and Catalytic Activity of Tunable Cyclopentadienyl Rhodium(III) Complexes with Pendant Amides
Yoshizaki, Soichi; et al, Angewandte Chemie, 2017, 56(13), 3590-3593

合成方法 18

はんのうじょうけん
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran
2.1 Reagents: Pyridine Solvents: Dichloromethane
3.1 Reagents: Periodic acid (H5IO6) ,  Ruthenium oxide (RuO2), monohydrate Solvents: Acetonitrile ,  Water
リファレンス
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

合成方法 19

はんのうじょうけん
1.1 Reagents: Cuprous chloride Catalysts: Palladium chloride Solvents: Dichloromethane ;  rt
1.2 Solvents: Methanol ;  20 °C
1.3 Reagents: Oxygen ;  1 atm, 20 °C; 48 h, 1 atm, 50 °C; 50 °C → rt
2.1 Catalysts: Titanium isopropoxide Solvents: Diethyl ether ;  0 °C
2.2 Solvents: Diethyl ether ;  0 °C; 18 h, 25 °C
2.3 Reagents: Water
3.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt
3.2 30 min, rt; 18 h, 20 °C
3.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 30 min, 0 °C
3.4 Reagents: Hydrogen peroxide Solvents: Water ;  20 °C; 8 h, 60 °C
リファレンス
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- Raw materials

Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- Preparation Products

Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:832142-14-0)Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-
注文番号:A1054000
在庫ステータス:in Stock
はかる:1g
清らかである:99%
最終更新された価格情報:Thursday, 29 August 2024 17:39
価格 ($):220.0
Email:sales@amadischem.com
推奨される供給者
Amadis Chemical Company Limited
(CAS:832142-14-0)Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-
A1054000
清らかである:99%
はかる:1g
価格 ($):220.0
Email